![molecular formula C14H15N5O2 B3720748 N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide](/img/structure/B3720748.png)
N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide
Overview
Description
N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide, also known as MQMA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MQMA is a quinazoline derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide is not fully understood. However, it has been suggested that N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide has also been shown to improve glucose and lipid metabolism, which may have implications for the treatment of diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide in lab experiments is its broad range of biological activities. N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for studying various diseases. However, one of the limitations of using N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide.
Future Directions
There are several future directions for the study of N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide. One direction is to further investigate the mechanism of action of N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide and its role in modulating various signaling pathways. Another direction is to explore the potential therapeutic applications of N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. In addition, further studies are needed to determine the safety and toxicity profile of N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide, which will be important for its potential clinical use.
Scientific Research Applications
N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide has been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
properties
IUPAC Name |
N-[N-acetyl-N'-(4-methylquinazolin-2-yl)carbamimidoyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-11-6-4-5-7-12(11)18-13(15-8)19-14(16-9(2)20)17-10(3)21/h4-7H,1-3H3,(H2,15,16,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOWNBIDZWKPSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(NC(=O)C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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